8'-Bromo-2-methoxy-1,1'-binaphthalene
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Overview
Description
8’-Bromo-2-methoxy-1,1’-binaphthalene is a chemical compound with the molecular formula C21H15BrO It is a derivative of binaphthalene, featuring a bromine atom at the 8’ position and a methoxy group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8’-Bromo-2-methoxy-1,1’-binaphthalene typically involves the bromination of 2-methoxy-1,1’-binaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 8’ position .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8’-Bromo-2-methoxy-1,1’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 8’-amino-2-methoxy-1,1’-binaphthalene.
Coupling Reactions: Products include biaryl compounds where the bromine atom is replaced by an aryl group.
Scientific Research Applications
8’-Bromo-2-methoxy-1,1’-binaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8’-Bromo-2-methoxy-1,1’-binaphthalene is primarily related to its reactivity in chemical reactions. The bromine atom and methoxy group influence the electronic properties of the molecule, making it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Bromo-1,1’-binaphthalene: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-1,1’-binaphthalene: Lacks the bromine atom, limiting its use in coupling reactions.
Uniqueness: 8’-Bromo-2-methoxy-1,1’-binaphthalene is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
503818-00-6 |
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Molecular Formula |
C21H15BrO |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
1-bromo-8-(2-methoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C21H15BrO/c1-23-19-13-12-14-6-2-3-9-16(14)21(19)17-10-4-7-15-8-5-11-18(22)20(15)17/h2-13H,1H3 |
InChI Key |
XZHNTLOKPXDXCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=C3C(=CC=C4)Br |
Origin of Product |
United States |
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